(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol
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Overview
Description
(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol: is a chemical compound with the molecular formula C8H14FNO. It is characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol typically involves the reaction of a spirocyclic precursor with a fluorinating agent. One common method includes the use of fluorine gas or a fluorine-containing reagent under controlled conditions to introduce the fluorine atom into the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .
Scientific Research Applications
Chemistry: In organic synthesis, (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its spirocyclic structure can impart unique biological activity, making it a valuable scaffold for drug development .
Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
- (8-Chloro-6-azaspiro[3.4]octan-8-yl)methanol
- (8-Bromo-6-azaspiro[3.4]octan-8-yl)methanol
- (8-Iodo-6-azaspiro[3.4]octan-8-yl)methanol
Uniqueness: Compared to its analogs, (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound particularly valuable in drug design .
Properties
IUPAC Name |
(8-fluoro-6-azaspiro[3.4]octan-8-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO/c9-8(6-11)5-10-4-7(8)2-1-3-7/h10-11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHGWEJQCNWJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2(CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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